5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its complex structure, which includes a chloro and methoxy group attached to a benzamide core, along with a piperidinyl phenyl group.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include pH, temperature, presence of other molecules, and more
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide are not fully understood due to the lack of specific studies on this compound. Benzamides, a class of compounds to which it belongs, are known to interact with various enzymes and proteins. They can act as inhibitors or activators, depending on the specific structure of the benzamide and the enzyme or protein it interacts with .
Cellular Effects
Related benzamide derivatives have been reported to have anti-proliferative activity against certain cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzamides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid, followed by the formation of an amide bond with 4-(2-oxopiperidin-1-yl)aniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature and solvent choice, are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential effects on biological pathways and processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide include:
- 5-chloro-2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique structure
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-25-17-10-5-13(20)12-16(17)19(24)21-14-6-8-15(9-7-14)22-11-3-2-4-18(22)23/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCBCZQFRDSSNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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